N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide
Description
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzofuran ring, a thiazole ring, and a phenylacetamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-24-15-7-8-17-14(10-15)11-18(25-17)16-12-26-20(21-16)22-19(23)9-13-5-3-2-4-6-13/h2-8,10-12H,9H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESJOTCBJYIGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with methoxy-substituted phenylacetic acid under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting 2-aminothiazole with an appropriate aldehyde or ketone.
Coupling Reaction: The final step involves coupling the benzofuran and thiazole intermediates with phenylacetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the phenylacetamide moiety can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with various molecular targets. The benzofuran and thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
- N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide
Uniqueness
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is unique due to its specific combination of functional groups and rings, which confer distinct biological activities and chemical reactivity. Its methoxybenzofuran and thiazole rings provide a unique scaffold for interaction with biological targets, setting it apart from other similar compounds.
Biological Activity
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a thiazole ring and a phenylacetamide group. Its molecular formula is with a molecular weight of approximately 368.4 g/mol. The structural complexity allows for diverse interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The thiazole ring can interact with various enzymes, modulating their activity.
- DNA Intercalation : The benzofuran moiety has the potential to intercalate into DNA, influencing gene expression and cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, potentially through disruption of microbial cell wall synthesis or function.
Anticancer Properties
Research indicates that benzofuran derivatives, including this compound, have notable cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : A study reported that derivatives similar to this compound showed significant cytotoxicity against leukemia cell lines (K562 and HL60) with IC50 values as low as 0.1 μM .
- Mechanistic Insights : The presence of specific substituents on the benzofuran ring enhances the cytotoxic properties, suggesting that structural modifications can optimize anticancer efficacy .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties:
| Microorganism | Activity | IC50 (µM) |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | 15 |
| Escherichia coli | Significant Inhibition | 10 |
These findings support its potential as a therapeutic agent against bacterial infections.
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzofuran derivatives highlighted the role of the methoxy group in enhancing anticancer activity. The derivatives were tested against various cancer cell lines, demonstrating that modifications at specific positions significantly impacted their efficacy .
Case Study 2: Antimicrobial Activity
In another investigation focusing on the antimicrobial properties of thiazole-containing compounds, this compound was shown to exhibit potent activity against resistant strains of bacteria. This study emphasized the importance of structure in determining biological activity and suggested further exploration for clinical applications .
Q & A
Q. How can computational tools predict SAR (structure-activity relationships) for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
